(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)
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Overview
Description
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is a quaternary ammonium compound with a molecular formula of C15-H24-N3-O4.Br and a molecular weight of 390.33 . This compound is known for its unique chemical structure, which includes both phenolic and carbamate functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) typically involves the reaction of (3,5-dihydroxyphenyl)trimethylammonium bromide with dimethylcarbamate under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of phase transfer catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. This compound also interacts with enzymes, inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium tribromide: Another quaternary ammonium compound with similar antimicrobial properties.
Butyltrimethylammonium bromide: Used in similar applications but differs in its alkyl chain length and specific interactions.
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is unique due to its combination of phenolic and carbamate groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
66941-37-5 |
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Molecular Formula |
C15H24BrN3O4 |
Molecular Weight |
390.27 g/mol |
IUPAC Name |
[3,5-bis(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C15H24N3O4.BrH/c1-16(2)14(19)21-12-8-11(18(5,6)7)9-13(10-12)22-15(20)17(3)4;/h8-10H,1-7H3;1H/q+1;/p-1 |
InChI Key |
VHFDMRCMOKLCJR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
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